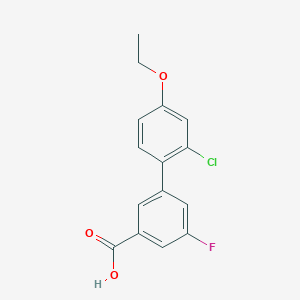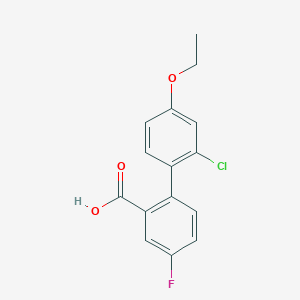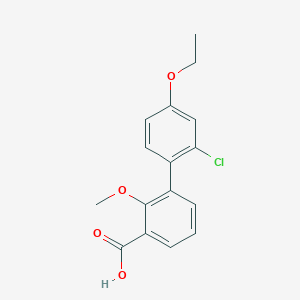
3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
Overview
Description
3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3-CEP-5-TFA) is a chemical compound with a wide range of applications in the scientific and medical research fields. It is a monofunctional compound, meaning it contains one functional group, and is composed of carbon, hydrogen, chlorine, oxygen, and fluorine atoms. 3-CEP-5-TFA has been used in a variety of biochemical and physiological experiments, and has been studied extensively in recent years due to its potential applications in drug design and development.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as a prodrug, meaning it is converted into an active form in the body that can then interact with specific targets. It is believed that 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is converted into an active form by the enzyme cytochrome P450, which is found in the liver. Once in its active form, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is believed to interact with various targets in the body, including enzymes and receptors, to produce its desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are not yet fully understood. However, the compound has been shown to have a variety of effects in laboratory experiments. For example, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to reduce inflammation in animal models, and has been shown to exhibit anti-inflammatory effects in humans. The compound has also been shown to have neuroprotective effects in animal models, and has been shown to reduce the symptoms of neurological disorders in humans.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a relatively stable compound, meaning it is not easily degraded or broken down in the environment. The main limitation of using 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in vivo. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has not yet been approved for use in humans, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of potential future directions in the research and development of 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%. First, further research is needed to better understand the mechanism of action of the compound and its effects in vivo. Second, further research is needed to determine the safety and efficacy of 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% in humans. Third, further research is needed to develop novel compounds based on 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% for the treatment of various diseases. Fourth, further research is needed to develop more efficient and cost-effective methods for the synthesis of 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%. Finally, further research is needed to develop novel applications for 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%, such as in drug delivery systems.
Synthesis Methods
3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is typically synthesized through a three-step process. The first step is a palladium-catalyzed Suzuki cross-coupling reaction, which involves the reaction of a boronic acid and a chloro-ethoxyphenyl trifluoromethylbenzoate in the presence of a palladium catalyst. This reaction produces 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% as a side product. The second step is a reduction reaction, which involves the reduction of the trifluoromethylbenzoate to the corresponding alcohol using a reducing agent such as sodium borohydride. The final step is a hydrolysis reaction, which involves the hydrolysis of the alcohol to the corresponding acid using an acid such as hydrochloric acid. This three-step process is the most commonly used method for the synthesis of 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%.
Scientific Research Applications
3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in the scientific and medical research fields. It has been used in a variety of biochemical and physiological experiments, and has been studied extensively in recent years due to its potential applications in drug design and development. For example, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the synthesis of novel compounds for the treatment of cancer and other diseases. It has also been used in the synthesis of novel compounds for the treatment of inflammation and other chronic conditions. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the synthesis of compounds for the treatment of neurological disorders and other neurological conditions.
properties
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O3/c1-2-23-12-3-4-13(14(17)8-12)9-5-10(15(21)22)7-11(6-9)16(18,19)20/h3-8H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNLNAVALWJGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691700 | |
| Record name | 2'-Chloro-4'-ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261934-63-7 | |
| Record name | 2'-Chloro-4'-ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















